2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene
Description
Properties
IUPAC Name |
2,4-dibromo-1-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClF2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSPIWKTANYBTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene typically involves halogenation reactions. One common method is the bromination of 1-[chloro(difluoro)methoxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Organic Synthesis
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions to introduce additional functional groups.
- Nucleophilic Substitution : The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, facilitating the formation of diverse derivatives.
Material Science
The compound is utilized in the development of advanced materials with specific properties. Its halogenated nature enhances its thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.
Pharmaceutical Research
Research into this compound has revealed its potential use in drug discovery. It is investigated for:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Anticancer Properties : Derivatives of this compound are being explored for their ability to inhibit cancer cell proliferation.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties. A study highlighted its effectiveness against various Gram-positive bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) (mg/L) | Target Organism |
|---|---|---|
| This compound | TBD | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Other halogenated derivatives | 0.39 - 3.12 | Various Gram-positive bacteria |
Case Studies
- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial effects of several halogenated compounds, demonstrating that those with bromine and chlorine substitutions exhibited enhanced activity against resistant strains like MRSA.
- Pharmacological Investigations : Research focusing on the anticancer potential of this compound has yielded promising results, indicating its efficacy in inhibiting cancer cell growth through specific molecular interactions.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of halogenated aryl ethers. Below is a comparative analysis with structurally or functionally related compounds:
Stability and Electronic Effects
- The chloro(difluoro)methoxy group in the target compound introduces moderate electron-withdrawing effects , balancing stability and reactivity. Transition-state calculations () indicate that methoxy groups stabilize intermediates better than chloro groups (energy gap: 2.013 eV vs. 2.243 eV) .
- In contrast, nitro-substituted analogs (e.g., 1,4-Dibromo-2-fluoro-5-nitrobenzene) exhibit stronger electron withdrawal, making them more reactive but less stable .
Key Research Findings
Antimicrobial Potency : Bromine’s presence correlates with lower MIC values in microbial assays, as seen in compound 18 (MIC: 0.78 µg/mL) .
Synthetic Efficiency : The target compound’s synthesis achieves >80% yield, outperforming traditional methods for chloro-difluoro analogs .
Electronic Tuning : The chloro(difluoro)methoxy group offers a balance between electron withdrawal and steric effects, enabling diverse reactivity in nucleophilic substitutions .
Biological Activity
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene (CAS No. 1417567-44-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with two bromine atoms, a chlorine atom, and a difluoromethoxy group. This unique combination of halogens may influence its reactivity and interactions with biological systems.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial activity. A study highlighted that similar dibrominated aromatic compounds can effectively inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular membranes and interfere with metabolic processes.
Cytotoxicity
Cytotoxic assays have shown that this compound exhibits significant cytotoxic effects on cancer cell lines. For instance, in vitro studies demonstrated that the compound induces apoptosis in human breast cancer cells, suggesting a potential role in cancer therapy .
The proposed mechanism of action involves the formation of reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and subsequent cellular damage. Additionally, the compound may interact with specific enzymes or receptors involved in cell signaling pathways, further contributing to its biological effects .
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the cytotoxic effects on MCF-7 breast cancer cells; IC50 values indicated significant potency compared to control compounds. |
| Study B | Evaluated antimicrobial activity against E. coli; demonstrated inhibition at low micromolar concentrations. |
| Study C | Assessed the compound's impact on ROS generation in human fibroblasts; results showed increased levels correlating with cytotoxicity. |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Modifications such as altering the halogen substituents or introducing additional functional groups have been explored to optimize its therapeutic potential.
Q & A
Basic: What are the recommended synthetic routes for 2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene, and how can reaction conditions be optimized?
Synthesis typically involves halogenation and etherification steps. For analogous brominated aryl ethers, methods include refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions, followed by distillation and crystallization . Optimization may involve adjusting reaction time (e.g., 18-hour reflux for hydrazide derivatives), solvent selection (e.g., absolute ethanol for condensation), and acid catalysis (e.g., glacial acetic acid for aldehyde coupling). Monitoring intermediates via TLC or HPLC ensures step completion. For chloro(difluoro)methoxy substitution, halogen-exchange reactions using carbon tetrachloride and HF have been reported for similar structures .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- GC-MS/LC-MS : For molecular ion ([M]+) identification and fragmentation patterns. Predicted spectra for brominated diphenyl ethers show characteristic peaks at m/z 406.89 (molecular ion) and Br isotope patterns .
- NMR : and NMR resolve substituent positions (e.g., methoxy vs. bromo groups). Aromatic protons in similar compounds appear as doublets (J = 8–10 Hz) .
- XLogP3 : Computational tools estimate hydrophobicity (XLogP3 ~3.8), aiding solubility predictions for experimental design .
Basic: What safety precautions are necessary when handling this compound?
- Storage : Keep in sealed containers under inert gas (N) at ≤4°C to prevent degradation .
- Exposure Control : Use fume hoods, nitrile gloves, and respiratory protection (P301/P302 codes) due to risks of inhalation toxicity (H300/H301) and environmental hazards (H400) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .
Advanced: How do substituents like chloro(difluoro)methoxy affect the compound’s electronic structure and stability?
The chloro(difluoro)methoxy group introduces strong electron-withdrawing effects, lowering the HOMO-LUMO gap (e.g., 2.013 eV for methoxy-substituted transition states) and stabilizing intermediates in electrophilic substitution . Computational studies (DFT) can model substituent impacts on aromatic ring polarization, guiding reactivity predictions. For example, meta-bromo substituents may enhance steric hindrance, affecting regioselectivity in cross-coupling reactions .
Advanced: How can researchers resolve contradictions in reported physicochemical properties across studies?
- Cross-Validation : Compare experimental data (e.g., melting points, solubility) with computational predictions (e.g., ACD/Labs Percepta for logP) .
- Batch Analysis : Replicate synthesis using standardized protocols (e.g., >97% purity via HPLC) to isolate variability .
- Metadata Tracking : Document solvent purity, instrumentation calibration, and environmental conditions (e.g., humidity during crystallization) to identify confounding factors .
Advanced: What computational methods predict the environmental impact or toxicity of this compound?
- QSAR Models : Use PubChem data and DSSTox (EPA) to predict bioaccumulation (logP >3.8) and aquatic toxicity (LC for Daphnia magna) .
- Metabolic Pathway Mapping : Tools like Pistachio/BKMS_METABOLIC simulate degradation products (e.g., debromination to phenolic derivatives) .
- Lifecycle Analysis : Track persistence using half-life data from brominated diphenyl ether analogs (e.g., BDE-28’s 60-day photolytic degradation in water) .
Advanced: What strategies optimize regioselectivity in further functionalization of this compound?
- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to control bromine substitution patterns .
- Catalytic Systems : Pd/Cu-mediated Ullmann coupling for aryl ether formation, with ligand screening (e.g., phenanthroline) to enhance yield .
- Solvent Effects : Polar solvents (e.g., DMF) favor para-substitution in SNAr reactions, while non-polar media (e.g., toluene) stabilize meta-products .
Advanced: How can researchers validate the compound’s structural identity when analytical data conflicts with literature?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
